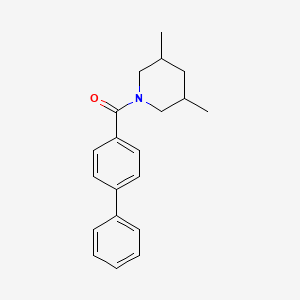
Biphenyl-4-yl(3,5-dimethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1,1’-BIPHENYL]-4-CARBONYL}-3,5-DIMETHYLPIPERIDINE is a complex organic compound that features a biphenyl moiety linked to a piperidine ring
Preparation Methods
The synthesis of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-3,5-DIMETHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Industrial production methods often involve optimizing these reactions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{[1,1’-BIPHENYL]-4-CARBONYL}-3,5-DIMETHYLPIPERIDINE undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic biphenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the biphenyl ring can yield nitro derivatives, which are useful intermediates in further synthetic applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-{[1,1’-BIPHENYL]-4-CARBONYL}-3,5-DIMETHYLPIPERIDINE can be compared with other biphenyl derivatives and piperidine-containing compounds:
1-{[1,1’-BIPHENYL]-4-CARBONYL}-PIPERIDINE: This compound lacks the methyl groups on the piperidine ring, which can affect its reactivity and biological activity.
3,5-DIMETHYLPIPERIDINE: This compound lacks the biphenyl moiety, making it less useful in applications that require the aromatic structure.
The uniqueness of 1-{[1,1’-BIPHENYL]-4-CARBONYL}-3,5-DIMETHYLPIPERIDINE lies in its combined biphenyl and piperidine structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C20H23NO/c1-15-12-16(2)14-21(13-15)20(22)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3 |
InChI Key |
WFOVOWKOIWZQGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















